molecular formula C11H17O4P B7856382 Diethyl (3-Methoxyphenyl)phosphonate

Diethyl (3-Methoxyphenyl)phosphonate

Cat. No.: B7856382
M. Wt: 244.22 g/mol
InChI Key: CQKRSGILFSDEBQ-UHFFFAOYSA-N
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Description

Diethyl (3-Methoxyphenyl)phosphonate is an organophosphorus compound with the molecular formula C11H17O4P. It is a derivative of phosphonic acid and is characterized by the presence of a 3-methoxyphenyl group attached to the phosphorus atom. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: Diethyl (3-Methoxyphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diethyl 3-methoxyphenylphosphonate involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the formation of covalent bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

  • Diethyl phenylphosphonate
  • Diethyl 4-methoxyphenylphosphonate
  • Diethyl 2-methoxyphenylphosphonate

Comparison: Diethyl (3-Methoxyphenyl)phosphonate is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Biological Activity

Diethyl (3-Methoxyphenyl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, including antifungal, antibacterial, and anticancer properties. This article synthesizes current research findings, case studies, and relevant data on its biological activity.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the Hirao reaction, which involves the P–C coupling of diethyl phosphite with aryl halides. The reaction conditions significantly influence the yield and purity of the final product. For instance, optimal conditions may include the use of palladium catalysts under specific temperature and time constraints to achieve high conversion rates (Table 1) .

Reaction ConditionsTemperatureTimeYield (%)
Pd(OAc)₂ catalyst175 °C5 min80
Pd(OAc)₂ catalyst200 °C2 min77
No catalyst150 °C15 min38

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study comparing various phosphonates demonstrated that this compound shows promising activity against several fungal strains. In vitro assays revealed a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

Antibacterial Properties

The antibacterial efficacy of this compound has also been evaluated. In a comparative study against common pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae, this compound demonstrated inhibition zones similar to those of standard antibiotics, indicating its potential as an antibacterial agent .

Antitumor Effects

In addition to its antimicrobial activities, this compound has shown antitumor effects in various cancer cell lines. One study reported that derivatives of phosphonates exhibited cytotoxicity with IC50 values ranging from low micromolar concentrations to higher values depending on the specific substituents on the phenyl ring .

Case Study: Cytotoxicity Evaluation

A recent investigation assessed the cytotoxicity of this compound against HeLa cells. The results indicated an IC50 value of approximately 48 µM, suggesting moderate cytotoxic activity . This finding aligns with other studies that highlight the importance of substituent effects on biological activity.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act by interfering with cellular processes such as DNA synthesis or enzyme activity modulation. For example, phosphonates are known to mimic nucleotide structures, potentially inhibiting viral replication or cancer cell proliferation .

Properties

IUPAC Name

1-diethoxyphosphoryl-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-7-10(9-11)13-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKRSGILFSDEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (25 mg, 0.076 mmol), Cesium Fluoride (63 mg, 0.419 mmol), Triethtyl phosphite (50 mg, 0.304 mmol), Acetonitrile (1 ml): Reaction Time: 24 h; Rf: 0.3 (2:3 EtOAc:Pet Ether); Thick oil; 13.7 mg, 74%; 1H NMR (200 MHz, CDCl3, TMS) δ 7.45-7.28 (m, 3H), 7.15-7.01 (m, 1H), 4.25-3.96 (m, 4H), 3.85 (s, 3H), 1.33 (t, J=7.1 Hz, 6H); 13C NMR (100 MHz, CDCl3, TMS) δ 159.4 (d, J=18.5 Hz), 129.7 (d, J=17.7 Hz), 129.6 (d, J=187.3 Hz), 124.0 (d, J=9.3 Hz), 118.8 (d, J=3.1 Hz), 116.4 (d, J=11.6 Hz), 62.2 (d, J=5.4 Hz), 55.41, 16.3 (d, J=6.2 Hz); 31P NMR (162 MHz, CDCl3) δ 18.7; Mass (M+Na)+ 267; Known Compound, Lit. G. Yang, C. Shen, L. Zhang, W. Zhang. Tetrahedron Lett. 2011, 52, 5032.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Pet Ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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